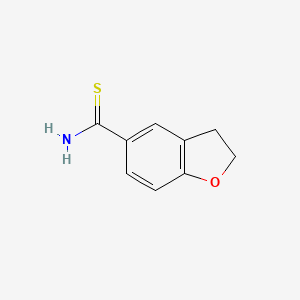

2,3-Dihydro-1-benzofuran-5-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5H,3-4H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAROQIQNPHLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371140 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-08-3 | |

| Record name | 2,3-Dihydro-5-benzofurancarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-benzofuran-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydrobenzo[b]furan-5-thiocarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide

<_>

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis commences with the commercially available 2,3-dihydro-1-benzofuran and proceeds through a three-step sequence involving formylation, conversion to the corresponding nitrile, and subsequent thionation. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the underlying chemical principles. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and structurally related compounds.

Introduction

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive targets for drug discovery programs.[3] The introduction of a carbothioamide (thioamide) functional group at the 5-position of this heterocyclic system can further enhance its biological profile. Thioamides are known isosteres of amides with distinct electronic and steric properties that can lead to improved target affinity and metabolic stability.[4] This guide details a reliable synthetic route to 2,3-Dihydro-1-benzofuran-5-carbothioamide, a valuable building block for the synthesis of more complex molecules.

The presented synthesis is a three-step process:

-

Formylation: Introduction of a formyl group at the 5-position of the 2,3-dihydro-1-benzofuran ring via an electrophilic aromatic substitution reaction.

-

Nitrile Formation: Conversion of the resulting aldehyde to a nitrile, a key intermediate for the final transformation.

-

Thionation: Transformation of the nitrile to the desired carbothioamide using a thionating agent.

This guide will elaborate on each of these steps, providing both theoretical understanding and practical experimental details.

Synthetic Strategy and Workflow

The overall synthetic strategy is designed for efficiency and scalability, utilizing well-established and reliable chemical transformations. The workflow is illustrated in the diagram below.

Caption: Overall synthetic workflow for 2,3-Dihydro-1-benzofuran-5-carbothioamide.

Experimental Protocols and Mechanistic Insights

Step 1: Formylation of 2,3-Dihydro-1-benzofuran

The introduction of a formyl group onto the aromatic ring of 2,3-dihydro-1-benzofuran is a critical first step. The Gattermann reaction provides a classic and effective method for this transformation.[5][6] This reaction involves the use of hydrogen cyanide and a Lewis acid catalyst to generate an electrophilic species that attacks the electron-rich aromatic ring.[7]

Reaction:

2,3-Dihydro-1-benzofuran → 2,3-Dihydro-1-benzofuran-5-carbaldehyde

3.1.1. Mechanistic Rationale

The Gattermann reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates hydrogen cyanide, forming a highly reactive electrophile, which is then attacked by the aromatic ring of 2,3-dihydro-1-benzofuran. The ether oxygen of the dihydrobenzofuran ring is an activating group, directing the substitution to the ortho and para positions. Due to steric hindrance at the ortho positions (C4 and C6), the formylation occurs predominantly at the para position (C5).

Caption: Simplified mechanism of the Gattermann formylation reaction.

3.1.2. Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,3-Dihydro-1-benzofuran | 120.15 | 10.0 g | 83.2 |

| Zinc Cyanide (Zn(CN)₂) | 117.43 | 14.6 g | 124.8 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 22.2 g | 166.4 |

| Dry Dichloromethane (DCM) | - | 200 mL | - |

| Hydrogen Chloride (gas) | 36.46 | - | - |

| Hydrochloric Acid (1 M) | - | 100 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride and dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add zinc cyanide to the stirred suspension.

-

Bubble dry hydrogen chloride gas through the mixture for 30-45 minutes.

-

Add a solution of 2,3-dihydro-1-benzofuran in dry dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,3-dihydro-1-benzofuran-5-carbaldehyde.[8]

Step 2: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbonitrile

The conversion of the aldehyde to a nitrile is a key step in this synthetic sequence. A common and efficient method involves the reaction of the aldehyde with hydroxylamine to form an oxime, which is then dehydrated to the nitrile.[9][10] This can often be performed in a one-pot procedure.[11]

Reaction:

2,3-Dihydro-1-benzofuran-5-carbaldehyde → 2,3-Dihydro-1-benzofuran-5-carbonitrile

3.2.1. Mechanistic Rationale

The reaction proceeds in two stages. First, the aldehyde reacts with hydroxylamine in a condensation reaction to form an aldoxime. In the second stage, the aldoxime is dehydrated, typically under acidic or basic conditions, to yield the nitrile.

Caption: Mechanism for the formation of the nitrile from the aldehyde.

3.2.2. Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,3-Dihydro-1-benzofuran-5-carbaldehyde | 148.16 | 5.0 g | 33.7 |

| Hydroxylamine Hydrochloride | 69.49 | 3.5 g | 50.6 |

| Sodium Formate | 68.01 | 4.6 g | 67.4 |

| Formic Acid | 46.03 | 20 mL | - |

| Water | - | 50 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a round-bottom flask, dissolve 2,3-dihydro-1-benzofuran-5-carbaldehyde in formic acid.

-

Add hydroxylamine hydrochloride and sodium formate to the solution.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2,3-dihydro-1-benzofuran-5-carbonitrile.

Step 3: Thionation to 2,3-Dihydro-1-benzofuran-5-carbothioamide

The final step is the conversion of the nitrile to the desired thioamide. While there are several methods for this transformation, a common approach involves the reaction with a thionating agent. For the conversion of an amide to a thioamide, Lawesson's reagent is a mild and efficient choice.[12][13] It is also possible to convert nitriles to thioamides using reagents like phosphorus pentasulfide.[14]

Reaction:

2,3-Dihydro-1-benzofuran-5-carbonitrile → 2,3-Dihydro-1-benzofuran-5-carbothioamide

3.3.1. Mechanistic Rationale (Thionation of the corresponding amide)

While the direct thionation of a nitrile is possible, a more common route involves the hydrolysis of the nitrile to the corresponding amide, followed by thionation. The mechanism of thionation of an amide with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide, which reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate.[15][16] This intermediate then undergoes a cycloreversion to yield the thioamide and a stable phosphorus-oxygen double bond.[12]

Caption: Simplified mechanism for the thionation of an amide using Lawesson's Reagent.

3.3.2. Experimental Protocol (via the Amide)

Part A: Hydrolysis of the Nitrile to the Amide

-

The 2,3-dihydro-1-benzofuran-5-carbonitrile can be hydrolyzed to the corresponding carboxamide using either acidic or basic conditions. A common method is to use a mixture of a mineral acid (e.g., sulfuric acid) in a suitable solvent and heating the mixture.

Part B: Thionation of the Amide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,3-Dihydro-1-benzofuran-5-carboxamide | 163.17 | 2.0 g | 12.3 |

| Lawesson's Reagent | 404.47 | 3.0 g | 7.4 |

| Anhydrous Toluene | - | 50 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a round-bottom flask, suspend 2,3-dihydro-1-benzofuran-5-carboxamide and Lawesson's reagent in anhydrous toluene.

-

Heat the mixture to reflux for 4-6 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove any insoluble byproducts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2,3-dihydro-1-benzofuran-5-carbothioamide.

Characterization Data

The final product, 2,3-Dihydro-1-benzofuran-5-carbothioamide, should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₉NOS |

| Molecular Weight | 179.24 g/mol |

| Appearance | Yellowish solid |

| Purity (Typical) | >98% |

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic and dihydrofuran protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carbothioamide group.

-

¹³C NMR: Resonances for all nine carbon atoms, including the characteristic thiocarbonyl carbon signal at a downfield chemical shift.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=S stretching, and aromatic C-H stretching.

Safety Considerations

-

Hydrogen Cyanide/Zinc Cyanide: These are highly toxic materials. All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Lawesson's Reagent: This reagent has a strong, unpleasant odor. It is recommended to handle it in a fume hood.

-

Solvents: Dichloromethane and toluene are flammable and should be handled with care, away from ignition sources.

-

Acids: Strong acids like hydrogen chloride and formic acid are corrosive and should be handled with appropriate care.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 2,3-Dihydro-1-benzofuran-5-carbothioamide. By following the detailed experimental protocols and understanding the underlying reaction mechanisms, researchers can confidently synthesize this valuable building block for further applications in drug discovery and medicinal chemistry. The presented three-step sequence offers a practical approach for accessing this and related thioamide-containing heterocyclic compounds.

References

-

Allen, C. F. H. Benzonitrile from benzaldehyde. Toppr. [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. [Link]

-

Al-Mughaid, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6999. [Link]

-

Wikipedia. Lawesson's reagent. [Link]

-

Wang, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(35), 20248-20255. [Link]

-

Wang, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. [Link]

-

ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]

-

ResearchGate. Mechanism of amide thiocarbonylation via Lawesson's reagent. [Link]

-

Scribd. Benzaldehyde To Benzonitrile. [Link]

-

YouTube. (2020). Benzaldehyde To Benzonitrile And Vice-versa I Basic Conversion Of Aromatic Compounds I Part-5. [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

-

Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]

-

Gomaa, M. S., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 4(4), 1461-1473. [Link]

-

ResearchGate. Synthesis of benzofurans via Friedel–Crafts acylation. [Link]

-

ResearchGate. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. [Link]

-

Gomaa, M. S., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]

-

Wikipedia. Gattermann reaction. [Link]

-

Gattermann Aldehyde Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Zhang, X., et al. (2020). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Synthetic Communications, 50(16), 2465-2473. [Link]

-

Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004(5), 179-191. [Link]

-

Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Li, Y., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(45), 29631-29635. [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. [Link]

-

PrepChem.com. Synthesis of 2,3-dihydro-5-benzofuranamine. [Link]

-

Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. [Link]

-

Arias, M. D., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 57(15), 6377-6392. [Link]

-

Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

-

BYJU'S. Gattermann reaction examples. [Link]

-

Autech Intermediates. 2,3-Dihydro-1-benzofuran-5-carbaldehyde. [Link]

-

CP Lab Safety. 2,3-Dihydrobenzofuran-5-carbothioamide, 98% Purity, C9H9NOS, 1 gram. [Link]

- Google Patents.

-

PubChem. (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride. [Link]

-

ResearchGate. Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. [Link]

-

International Journal of Health and Allied Sciences. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

-

Summers, J. B., et al. (1988). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 31(10), 1960-1964. [Link]

Sources

- 1. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. 2,3-Dihydro-1-benzofuran-5- carbaldehyde – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 9. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. scribd.com [scribd.com]

- 12. Lawesson's Reagent [organic-chemistry.org]

- 13. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 14. Thioamide synthesis by thionation [organic-chemistry.org]

- 15. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydro-1-benzofuran-5-carbothioamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information on its core structural components—the 2,3-dihydrobenzofuran scaffold and the thioamide functional group—to project its chemical behavior, reactivity, and spectral characteristics. Furthermore, this guide outlines robust, field-proven protocols for its synthesis and characterization, providing a self-validating framework for researchers entering this area of chemical space.

Molecular Overview and Physicochemical Properties

2,3-Dihydro-1-benzofuran-5-carbothioamide (CAS RN: 306936-08-3) is a structurally unique molecule that marries the privileged 2,3-dihydrobenzofuran scaffold, a common motif in biologically active compounds, with a thioamide functional group, a bioisostere of the more common amide bond.[1][2] This combination imparts a distinct set of chemical and physical properties that are of significant interest for probing biological systems and for the development of novel therapeutics.

Table 1: Physicochemical Properties of 2,3-Dihydro-1-benzofuran-5-carbothioamide

| Property | Value | Source/Method |

| CAS Number | 306936-08-3 | [3] |

| Molecular Formula | C₉H₉NOS | [3] |

| Molecular Weight | 179.24 g/mol | [3] |

| Predicted LogP | ~1.5 - 2.5 | Computational Prediction |

| Predicted Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, THF, alcohols) | Based on scaffold and functional group properties[4] |

| Predicted Melting Point | Not available (likely a crystalline solid) | - |

The thioamide group is known to be more reactive than its amide counterpart towards both nucleophiles and electrophiles.[5] The sulfur atom, being larger and more polarizable than oxygen, alters the electronic distribution within the functional group, influencing its hydrogen bonding capabilities and conformational preferences.[5] The 2,3-dihydrobenzofuran moiety provides a rigid, bicyclic core that is amenable to substitution on the aromatic ring, allowing for the modulation of its physicochemical and pharmacological properties.

Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide

Route 1: Thionation of 2,3-Dihydro-1-benzofuran-5-carboxamide

The direct conversion of an amide to a thioamide is most commonly and efficiently achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[6][7] This method is generally high-yielding and tolerates a wide range of functional groups.

Sources

- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Thiocarbonyl compounds | Fisher Scientific [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Lawesson's Reagent [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1-benzofuran-5-carbothioamide

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. 2,3-Dihydro-1-benzofuran-5-carbothioamide is a heterocyclic compound of significant interest, merging the established biological relevance of the 2,3-dihydrobenzofuran scaffold with the versatile chemical reactivity and unique spectroscopic signature of the thioamide group.[1][2][3] The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide introduces profound changes in the molecule's electronic structure, hydrogen bonding capabilities, and reactivity, making it a valuable functional group in drug design and as a synthetic intermediate.[3][4]

Molecular Structure and Key Spectroscopic Regions

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. Below is a diagram illustrating the key structural features and the numbering convention for 2,3-Dihydro-1-benzofuran-5-carbothioamide.

Caption: Molecular structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra, with detailed justifications for the chemical shifts and coupling constants based on known data for 2,3-dihydrobenzofuran and thioamide derivatives.[5][6][7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide key information about the number of different types of protons and their connectivity.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H2 | ~4.6 | Triplet | ~8.5 | Protons on a carbon adjacent to an oxygen atom are deshielded. The triplet arises from coupling to the two H3 protons. |

| H3 | ~3.2 | Triplet | ~8.5 | These protons are on a benzylic carbon and are coupled to the two H2 protons. |

| Aromatic H4 | ~7.5 | Doublet | ~1.5 | This proton is ortho to the carbothioamide group and will experience some deshielding. It exhibits a small coupling to H6. |

| Aromatic H6 | ~7.4 | Doublet of Doublets | ~8.0, ~1.5 | Coupled to both H7 (ortho) and H4 (meta). |

| Aromatic H7 | ~6.8 | Doublet | ~8.0 | This proton is ortho to the oxygen-bearing carbon of the dihydrofuran ring and will be the most shielded of the aromatic protons. It is coupled to H6. |

| -NH₂ | ~8.0-9.0 | Broad Singlet | - | The protons of the thioamide group are typically deshielded and often appear as a broad signal due to quadrupole broadening and exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2,3-Dihydro-1-benzofuran-5-carbothioamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C=S | ~200-210 | The thioamide carbonyl carbon is significantly deshielded and is a characteristic feature in the ¹³C NMR spectrum.[4] |

| C7a | ~160 | This aromatic carbon is attached to the oxygen atom and is therefore deshielded. |

| C5 | ~140 | The aromatic carbon bearing the carbothioamide group. |

| C3a | ~128 | A quaternary aromatic carbon. |

| C4 | ~125 | Aromatic CH carbon. |

| C6 | ~123 | Aromatic CH carbon. |

| C7 | ~110 | This aromatic carbon is ortho to the oxygen-linked carbon and is typically more shielded. |

| C2 | ~72 | The carbon atom of the dihydrofuran ring bonded to the oxygen. |

| C3 | ~30 | The other aliphatic carbon of the dihydrofuran ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (for a 400 MHz proton instrument) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Processing: Process the FID with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Identify the chemical shifts of the different carbon atoms. 2D NMR techniques such as HSQC and HMBC can be used to definitively assign each carbon signal to its corresponding position in the molecule.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3-Dihydro-1-benzofuran-5-carbothioamide will be dominated by vibrations from the thioamide group, the aromatic ring, and the dihydrofuran moiety.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |

| 3300-3100 | N-H stretch | Medium-Strong | Characteristic of the primary thioamide (-NH₂). Often appears as a doublet. |

| 3050-3000 | Aromatic C-H stretch | Medium | Typical for C-H stretching in the benzene ring. |

| 2960-2850 | Aliphatic C-H stretch | Medium | Arising from the -CH₂-CH₂- group in the dihydrofuran ring.[1] |

| ~1600 | C=C stretch (aromatic) | Medium | Characteristic of the benzene ring. |

| 1500-1600 | N-H bend | Strong | A characteristic and strong band for primary thioamides.[8] |

| 1200-1400 | C-N stretch | Strong | Part of the composite thioamide bands, with significant C-N stretching character.[8] |

| ~1250 | Aryl-O stretch | Strong | Asymmetric C-O-C stretching of the dihydrofuran ether linkage. |

| 600-800 | C=S stretch | Medium-Strong | This band is often referred to as the "thioamide G band" and is indicative of the C=S bond, although it can be coupled with other vibrations.[8] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₉H₉NOS (179.04).

-

Key Fragments:

-

Loss of •SH: A fragment corresponding to [M-SH]⁺ at m/z 146.

-

Loss of NH₃: A fragment corresponding to [M-NH₃]⁺ at m/z 162.

-

Cleavage of the Dihydrofuran Ring: Retro-Diels-Alder type fragmentation of the dihydrofuran ring could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 151.

-

Benzofuran Core Fragments: Fragmentation of the dihydrofuran ring can lead to characteristic ions of the benzofuran system.[9][10][11]

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or via direct infusion. Electrospray ionization (ESI) or Electron Ionization (EI) can be used.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Predicted major fragmentation pathways in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of 2,3-Dihydro-1-benzofuran-5-carbothioamide is expected to show absorptions arising from both the aromatic system and the thioamide group.

-

π → π* transitions: The benzofuran moiety will exhibit characteristic π → π* transitions, typically in the range of 250-300 nm.

-

n → π* and π → π* transitions of the thioamide: The thioamide C=S bond has a characteristic UV absorption maximum.[4] The π → π* transition is expected around 265 nm, while the lower energy n → π* transition may appear at longer wavelengths, possibly extending into the near-UV region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the absorbance of the sample from approximately 200 to 400 nm.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.

Conclusion

The spectroscopic characterization of 2,3-Dihydro-1-benzofuran-5-carbothioamide relies on a multi-technique approach. While experimental data for this specific molecule is not widely published, a robust and detailed prediction of its spectroscopic features can be made by analyzing its constituent parts: the 2,3-dihydrobenzofuran scaffold and the carbothioamide functional group. This guide provides the foundational knowledge and expected spectral data to enable researchers to confidently identify and characterize this compound, facilitating its further investigation in medicinal chemistry and drug development. The combination of NMR for detailed structural elucidation, IR for functional group identification, MS for molecular weight and fragmentation analysis, and UV-Vis for understanding its electronic properties, forms a comprehensive characterization workflow.

References

-

Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertion of Sulfur Dioxide promoted by DABCO. (2014). Royal Society of Chemistry. Available at: [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]

-

Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. Available at: [Link]

-

Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]

-

Characteristic vibrational frequencies in simple thioamides, their cations and metal complexes a. ResearchGate. Available at: [Link]

-

The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2013). Journal of Forensic Sciences. ResearchGate. Available at: [Link]

-

Vibrational characterization of the tertiary amide and thioamide group. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). NP-MRD. Available at: [Link]

-

Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. Available at: [Link]

-

Mahanta, N., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(2), 265-281. Available at: [Link]

-

Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Available at: [Link]

-

The features of IR spectrum. Available at: [Link]

-

13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0265221). NP-MRD. Available at: [Link]

-

Dihydrobenzofuran - Optional[17O NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). Molbank, 2023(4), M1657. Available at: [Link]

-

Benzofuran, 2,3-dihydro-. NIST WebBook. Available at: [Link]

-

Benzofuran, 2,3-dihydro- IR Spectrum. NIST WebBook. Available at: [Link]

-

Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. Available at: [Link]

-

(a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c) The photographs of 2 and 4 excited at 365 nm in dichloromethane. ResearchGate. Available at: [Link]

-

Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Synthesis of 2,3-dihydro-5-benzofuranamine. PrepChem.com. Available at: [Link]

-

Benzofuran, 2,3-dihydro- Mass Spectrum. NIST WebBook. Available at: [Link]

-

Dihydrobenzofuran. PubChem. Available at: [Link]

-

Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. Available at: [Link]

-

Medeiros, T. C. T., et al. (2016). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(1), 136-143. Available at: [Link]

-

Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (2002). Drug Metabolism and Disposition, 30(12), 1357-1363. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

-

Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for the emission studies at the excitation wavelengths of 340 and 375 nm. ResearchGate. Available at: [Link]

-

Unlocking the potential of the thioamide group in drug design and development. (2024). Frontiers in Chemistry, 12, 1348123. Available at: [Link]

Sources

- 1. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 2. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. scispace.com [scispace.com]

- 10. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide from 5-cyano-2,3-dihydrobenzofuran

This guide provides a comprehensive technical overview for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a molecule of significant interest in medicinal chemistry and drug development. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a range of pharmacological activities including anti-inflammatory, antimicrobial, and potent selective cannabinoid receptor 2 (CB2) agonism.[1][2] The introduction of a carbothioamide functional group can further modulate the molecule's physicochemical properties and biological interactions.

This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed, step-by-step methodology for the conversion of 5-cyano-2,3-dihydrobenzofuran to the target thioamide, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Scientific Rationale

The conversion of a nitrile to a thioamide is a fundamental transformation in organic synthesis, providing access to a versatile class of compounds. Thioamides are valuable intermediates in the synthesis of various sulfur-containing heterocycles and have demonstrated a broad spectrum of biological activities. The selection of 5-cyano-2,3-dihydrobenzofuran as the starting material is predicated on the inherent biological relevance of the dihydrobenzofuran core.

This guide will focus on a robust and accessible synthetic route, detailing the underlying reaction mechanism, experimental protocol, purification, and characterization of the final product. The proposed methodology is designed to be a self-validating system, ensuring reproducibility and high fidelity.

The Synthetic Strategy: From Nitrile to Thioamide

The direct conversion of a nitrile to a primary thioamide can be achieved through several methods. The most common approaches involve the use of a sulfur source such as hydrogen sulfide or its salts, or thionating agents like Lawesson's reagent or phosphorus pentasulfide.[3] For this specific transformation, we will detail a highly effective method utilizing sodium hydrosulfide in the presence of magnesium chloride, a procedure noted for its operational simplicity and high yields with aromatic nitriles.[4]

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of the hydrosulfide ion (SH⁻) to the electrophilic carbon of the nitrile group. The presence of a Lewis acid, such as magnesium chloride, is believed to activate the nitrile group, rendering it more susceptible to nucleophilic attack. The resulting intermediate undergoes protonation to yield the final thioamide.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-cyano-2,3-dihydrobenzofuran | ≥98% | Commercially Available |

| Sodium Hydrosulfide Hydrate (NaSH·xH₂O) | 70% | Commercially Available |

| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Deionized Water | In-house | |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (Saturated NaCl solution) | In-house preparation | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Reaction Setup and Procedure

Caption: Workflow for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide.

Step-by-Step Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 5-cyano-2,3-dihydrobenzofuran (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

-

To the stirred solution, add sodium hydrosulfide hydrate (2.0-3.0 eq) and magnesium chloride hexahydrate (1.0-1.5 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 2,3-Dihydro-1-benzofuran-5-carbothioamide can be purified by column chromatography on silica gel.[5][6] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.

Characterization of 2,3-Dihydro-1-benzofuran-5-carbothioamide

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data

The following are predicted spectroscopic data based on the structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide and known data for similar compounds.[7][8][9][10][11]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~7.7-7.6 (m, 2H, Ar-H)

-

~6.8 (d, 1H, Ar-H)

-

~4.6 (t, 2H, O-CH₂)

-

~3.2 (t, 2H, Ar-CH₂)

-

Broad singlet (br s, 2H, -CSNH₂)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~200-195 (-C=S)

-

~160 (Ar-C-O)

-

~130-125 (Ar-C)

-

~110 (Ar-C)

-

~71 (O-CH₂)

-

~29 (Ar-CH₂)

-

-

IR (KBr, cm⁻¹):

-

~3300-3100 (N-H stretching)

-

~1600 (C=C aromatic stretching)

-

~1400-1300 (C-N stretching)

-

~1100-1000 (C=S stretching)

-

-

Mass Spectrometry (ESI-MS):

-

Calculated for C₉H₉NOS: m/z = 179.04

-

Expected [M+H]⁺: 180.05

-

Caption: Logical flow for the characterization of the final product.

Safety Considerations

-

Sodium hydrosulfide is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide from 5-cyano-2,3-dihydrobenzofuran. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable compound for further investigation in drug discovery and medicinal chemistry programs. The proposed methodology is based on established and reliable chemical transformations, ensuring a high probability of success.

References

- Manaka, A., & Sato, F. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synlett, (15), 2404-2406.

- de Oliveira, V. G., & de Almeida, M. V. (2011). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 22(1), 164-173.

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

- Li, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 988-995.

- Jiang, X., et al. (2014). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into an Allylic C-N Bond. Organic Letters, 16(18), 4786-4789.

- Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide.

- Chen, Y., et al. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu₂O rhombic dodecahedra.

- Pessine, F. B. T., et al. (2006). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 17(4), 793-800.

- Nguyen, T. B., et al. (2014). Transformation of nitrile into thioamide. Tetrahedron Letters, 55(41), 5626-5629.

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

- Cavaleiro, J. A. S., et al. (2014). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. RSC Advances, 4(94), 52203-52212.

- Goodwin, M. D., et al. (2022). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. SSRN Electronic Journal.

- Zhang, P., et al. (2018). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.

- Jensen, M. H., & Skrydstrup, T. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.

- Des-sables, C., et al. (2018). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 61(21), 9517-9538.

- Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

-

Royal Society of Chemistry. (2024). Electronic Supplementary Information Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Retrieved from [Link]

- Basavaiah, D., & Sharada, D. S. (2010). Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 20(16), 4768-4771.

-

CP Lab Safety. (n.d.). 2,3-Dihydrobenzofuran-5-carbothioamide, 98% Purity, C9H9NOS, 1 gram. Retrieved from [Link]

- Curphey, T. J. (2002). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473.

- Bergman, J., & Rasmussen, T. (2005). A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Tetrahedron, 61(20), 4745-4785.

-

Royal Society of Chemistry. (2024). Electronic Supplementary Information Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodec. Retrieved from [Link]

- Mineno, T., et al. (2014). Dehydrosulfurization of Aromatic Thioamides to Nitriles Using Indium(III) Triflate. International Journal of Organic Chemistry, 4(2), 169-173.

- Li, J., et al. (2021). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry, 23(16), 5945-5955.

- Dyachenko, V. D., et al. (2018). 6-Amino-4-Aryl-3-Carbamoyl-5-Cyano-1,4-Dihydropyridine-2-Thiolates: Synthesis, Reactions and Docking Studies. Molecules, 23(11), 2879.

Sources

- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioamide synthesis by thionation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA08126E [pubs.rsc.org]

- 6. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scielo.br [scielo.br]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Thionation of 2,3-Dihydro-1-benzofuran-5-carboxamide using Lawesson's Reagent

Introduction: The Strategic Role of Thioamides in Modern Drug Discovery

In the landscape of medicinal chemistry, the bioisosteric replacement of an amide's carbonyl oxygen with sulfur to form a thioamide is a powerful, albeit nuanced, strategy.[1][2] This single-atom substitution can dramatically alter a molecule's physicochemical profile, influencing its hydrogen bonding capabilities, polarity, metabolic stability, and metal-chelating properties.[1][3] Thioamides are more reactive than their amide counterparts and serve as versatile intermediates in the synthesis of sulfur-containing heterocycles.[3][4] The 2,3-dihydro-1-benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved drugs.[5] Consequently, the synthesis of its thioamide derivative, 2,3-dihydro-1-benzofuran-5-carbothioamide, represents a valuable pursuit for generating novel chemical entities with potentially enhanced therapeutic profiles.

Among the arsenal of thionating agents, Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has established itself as the preferred choice over harsher alternatives like phosphorus pentasulfide (P₄S₁₀).[6][7] LR operates under milder conditions, generally affords higher yields, and demonstrates broad functional group tolerance, making it an indispensable tool in contemporary organic synthesis.[6][7][8]

This guide provides a comprehensive, field-proven framework for the successful thionation of 2,3-dihydro-1-benzofuran-5-carboxamide, moving beyond a simple recitation of steps to explain the underlying chemical principles and address common practical challenges.

The Thionation Mechanism: A Tale of Two Rings

The efficacy of Lawesson's reagent is rooted in its unique reactivity profile. The mechanism is not a direct attack by the LR molecule itself but rather by a more reactive species with which it exists in equilibrium in solution.[6][7][9]

-

Dissociation to the Reactive Intermediate : The central four-membered P₂S₂ ring of Lawesson's reagent dissociates to form two molecules of the highly reactive dithiophosphine ylide (R-PS₂). This species is the true workhorse of the thionation reaction.[9]

-

[2+2] Cycloaddition : The electron-rich carbonyl oxygen of the 2,3-dihydro-1-benzofuran-5-carboxamide performs a nucleophilic attack on the phosphorus atom of the ylide. Simultaneously, the nucleophilic sulfur of the ylide attacks the electrophilic carbonyl carbon. This concerted process results in the formation of a four-membered thiaoxaphosphetane intermediate.[7][10]

-

Cycloreversion : The thiaoxaphosphetane intermediate is unstable and rapidly undergoes a retro-[2+2] cycloaddition. The driving force for this step is the formation of a highly stable phosphorus-oxygen double bond (P=O), a thermodynamic sink that propels the reaction forward in a manner analogous to the Wittig reaction.[6][7] This step releases the desired thioamide product and a phosphorus-containing byproduct.

Mechanistic Pathway Diagram

Caption: The reaction mechanism of amide thionation using Lawesson's reagent.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and reproducible. The key to success lies not only in the reaction itself but in the strategic work-up designed to simplify the purification of the final product—a common bottleneck in LR-mediated reactions.[4][11]

Materials and Reagents

| Reagent/Material | Purpose |

| 2,3-Dihydro-1-benzofuran-5-carboxamide | Starting Material |

| Lawesson's Reagent (LR) | Thionating Agent |

| Anhydrous Toluene or Tetrahydrofuran (THF) | Reaction Solvent |

| Ethylene Glycol or Ethanol | Byproduct Decomposition Agent |

| Ethyl Acetate | Extraction Solvent |

| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Aqueous Wash (Quenching) |

| Brine | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |

| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography |

| Hexanes/Ethyl Acetate | Mobile Phase for Chromatography |

| Thin Layer Chromatography (TLC) plates | Reaction Monitoring |

Step-by-Step Methodology

Part 1: The Thionation Reaction

-

Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dihydro-1-benzofuran-5-carboxamide (1.0 eq).

-

Dissolution : Add anhydrous toluene (approx. 0.1 M concentration) to dissolve the starting material. Expert Tip: Toluene is often preferred as it allows for heating to drive the reaction to completion. While THF can be used, potentially at room temperature, it requires much larger volumes to dissolve LR and reactions can be sluggish.[12]

-

Reagent Addition : Add Lawesson's reagent (0.6 eq) to the stirred solution. Causality: Since one molecule of LR contains two P=S bonds, it can theoretically thionate two amide molecules. Using a slight excess (0.55-0.7 eq) ensures complete conversion without introducing excessive byproducts.

-

Heating : Heat the reaction mixture to reflux (approx. 110 °C for toluene).

-

Monitoring : Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The reaction is complete upon the disappearance of the starting material spot. The thioamide product will typically have a higher Rf value (be less polar) than the starting amide. Reactions are generally complete within 2-6 hours.

Part 2: Strategic Work-up and Purification

The primary challenge in LR reactions is the removal of the phosphorus-containing byproduct, which often has a similar polarity to the desired product.[13] A specialized work-up procedure is essential for a clean, chromatography-free or simplified purification.[4][11]

-

Cooling & Byproduct Decomposition : Cool the reaction mixture to room temperature. Add ethylene glycol (approx. 2 volumes relative to the toluene) and heat the mixture to reflux for 1-2 hours.[11] Expertise: This step is critical. Ethylene glycol reacts with the phosphorus byproduct, converting it into a highly polar phosphonate species that is easily removed during the aqueous work-up, drastically simplifying purification.[11][14] Ethanol can also be used for this purpose.[11]

-

Solvent Removal : Remove the volatiles (toluene and excess ethylene glycol) under reduced pressure using a rotary evaporator.

-

Extraction : Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The NaHCO₃ wash helps remove any acidic impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thioamide.

-

Final Purification : Purify the crude product by silica gel column chromatography. Elute with a gradient of hexanes and ethyl acetate to afford the pure 2,3-dihydro-1-benzofuran-5-carbothioamide, which is typically a yellow solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target thioamide.

Product Characterization: Spectroscopic Hallmarks of Thionation

Confirmation of the successful conversion of the carboxamide to the carbothioamide relies on clear, diagnostic shifts in spectroscopic data.

| Spectroscopic Data | 2,3-Dihydro-1-benzofuran-5-carboxamide (Starting Material) | 2,3-Dihydro-1-benzofuran-5-carbothioamide (Expected Product) | Rationale for Change |

| ¹³C NMR | C=O resonance at ~165-175 ppm | C=S resonance at ~200-210 ppm [3] | The C=S carbon is significantly deshielded compared to the C=O carbon, providing the most definitive evidence of thionation. |

| ¹H NMR | NH₂ protons and aromatic protons adjacent to the carbonyl group | NH₂ protons and adjacent aromatic protons are typically shifted downfield | The C=S bond has a different anisotropic effect compared to the C=O bond. |

| IR Spectroscopy | Strong C=O stretching band at ~1660-1690 cm⁻¹ [15] | Disappearance of C=O band; Appearance of C=S stretching band at ~1120 cm⁻¹ [3] | Direct evidence of the functional group transformation. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 163.06 | Molecular Ion Peak (M⁺) at m/z = 179.04 | The mass difference of +15.98 Da corresponds to the replacement of an oxygen atom (15.99 Da) with a sulfur atom (32.07 Da). |

| Appearance | Typically a white or off-white solid | Typically a yellow solid | Thiocarbonyl compounds are often colored due to the n→π* electronic transition having a lower energy than in carbonyls. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient heating or reaction time.- Deactivated Lawesson's reagent (hydrolyzed).- Insufficient amount of LR. | - Ensure reaction is at a full reflux and extend the reaction time.- Use freshly purchased or properly stored LR. Handle LR quickly in air.- Increase the stoichiometry of LR slightly (e.g., to 0.7 eq). |

| Difficult Purification | - Incomplete decomposition of phosphorus byproducts.- Co-elution of product and byproducts. | - Ensure the ethylene glycol/ethanol decomposition step is performed correctly and for a sufficient time.- Perform a thorough aqueous work-up. Washing with copious water is critical.[12]- Adjust the chromatography eluent system to be less polar to increase separation. |

| Low Yield | - Product degradation during prolonged heating.- Loss of product during aqueous work-up or chromatography. | - Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed.- Ensure pH of the aqueous layer is not strongly acidic or basic during work-up.- Use care during extraction and combine all organic layers. |

| Unpleasant Odor | - Lawesson's reagent and sulfur byproducts are known for their strong, unpleasant smell.[12] | - Conduct all steps in a well-ventilated fume hood.- Quench all glassware and waste with an excess of sodium hypochlorite (bleach) to neutralize the odor-causing compounds.[9] |

Conclusion

The thionation of 2,3-dihydro-1-benzofuran-5-carboxamide with Lawesson's reagent is a highly effective transformation that opens the door to a valuable class of compounds for drug discovery and materials science. Success hinges on a sound understanding of the reaction mechanism, careful control of reaction parameters, and, most critically, the implementation of a strategic work-up procedure to overcome the inherent purification challenges. By following the detailed protocols and insights provided in this guide, researchers can confidently and efficiently synthesize the target thioamide, enabling further exploration of its chemical and biological properties.

References

-

Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society. Available at: [Link]

-

G, P., & S, S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Available at: [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. Organic-chemistry.org. Available at: [Link]

-

ResearchGate. (2021). Work-up procedure for the reaction with LR. ResearchGate. Available at: [Link]

-

G, P., & S, S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Available at: [Link]

-

Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Encyclopedia.pub. (2022). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Available at: [Link]

-

Wikipedia. Lawesson's reagent. En.wikipedia.org. Available at: [Link]

-

ResearchGate. (2021). Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. Available at: [Link]

-

Talele, T. T. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Organic-chemistry.org. Available at: [Link]

-

Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry. Available at: [Link]

-

Zhang, X., et al. (2023). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Organic Letters. Available at: [Link]

-

Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Available at: [Link]

-

Al-wsmon, A. H., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]

-

ResearchGate. (2014). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region.... ResearchGate. Available at: [Link]

-

Al-Mousawi, S. M., & Moustafa, M. A. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Journal of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Thionation Using Fluorous Lawesson's Reagent. Organic-chemistry.org. Available at: [Link]

-

PrepChem.com. Synthesis of 2,3-dihydro-5-benzofuranamine. Prepchem.com. Available at: [Link]

-

Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Available at: [Link]

-

Murphy, M., et al. (2007). Investigation of the synthetic and mechanistic aspects of the highly stereoselective transformation of α-thioamides to α-thio-β-chloroacrylamides. Organic & Biomolecular Chemistry. Available at: [Link]

-

PubChem. 2,3-Dihydrobenzofuran-5-carboxamide. Pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

ChemRxiv. (2022). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemrxiv.org. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide [mdpi.com]

An In-depth Technical Guide to the Tautomerism of 2,3-Dihydro-1-benzofuran-5-carbothioamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets.[1][2] The introduction of a carbothioamide functional group at the 5-position introduces the potential for thioamide-thioimidol tautomerism, a phenomenon with significant implications for a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and interaction with biological macromolecules. This guide provides a comprehensive technical overview of the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide and a detailed investigation into its tautomeric equilibrium. We will explore both experimental and computational methodologies to elucidate the predominant tautomeric form and quantify the equilibrium, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in drug design and development.[3] Prototropic tautomerism, involving the migration of a proton, is particularly common and can profoundly influence a molecule's pharmacological profile.[3] The thioamide functional group is a classic example of a moiety capable of existing in two tautomeric forms: the thioamide (or thione) form and the thioimidol (or thiol) form (Figure 1).[4] The position of this equilibrium can affect a molecule's acidity/basicity, polarity, and its ability to act as a hydrogen bond donor or acceptor, all of which are crucial for receptor binding and membrane permeability.

The 2,3-dihydrobenzofuran nucleus is a key component in a multitude of biologically active compounds.[1] Therefore, understanding the tautomeric behavior of derivatives such as 2,3-Dihydro-1-benzofuran-5-carbothioamide is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide

The synthesis of the target compound can be approached through a multi-step sequence, beginning with a suitable precursor. A plausible and efficient route involves the conversion of a nitrile to a thioamide.

Synthesis of 2,3-Dihydro-1-benzofuran-5-carbonitrile

The precursor, 2,3-dihydro-1-benzofuran-5-carbonitrile, can be synthesized via several established methods for constructing the dihydrobenzofuran ring system.[5][6] A common approach involves the cyclization of an appropriate ortho-substituted phenol.

Thionation of the Nitrile

The conversion of the 5-carbonitrile derivative to the desired 5-carbothioamide is the key synthetic step. This can be achieved through the addition of a sulfur nucleophile to the nitrile.

Experimental Protocol: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide

-

Dissolution: Dissolve 2,3-dihydro-1-benzofuran-5-carbonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of triethylamine and methanol.

-

Addition of H₂S: Bubble hydrogen sulfide gas through the solution at room temperature or gently heat the mixture. Alternatively, use a soluble H₂S source like sodium hydrosulfide (NaSH).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude thioamide can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Solvent: Pyridine and triethylamine are basic solvents that can act as catalysts by activating the H₂S.

-

H₂S Source: Gaseous H₂S is a direct and effective reagent. NaSH offers a more convenient and less hazardous alternative for laboratory-scale synthesis.

Investigating the Tautomeric Equilibrium

The central scientific question is the position of the tautomeric equilibrium for 2,3-Dihydro-1-benzofuran-5-carbothioamide. Based on extensive literature on simple thioamides, the thioamide (thione) form is generally the more stable and predominant tautomer in solution.[4] However, the electronic nature of the 2,3-dihydrobenzofuran ring system could influence this equilibrium. A combination of spectroscopic and computational methods is essential for a thorough investigation.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[7][8] The chemical shifts of the protons and carbons in the vicinity of the thioamide group will be distinct for each tautomer.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Prepare solutions of the purified compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess the effect of solvent polarity on the equilibrium.

-

¹H NMR: In the thioamide form, two distinct signals for the -NH₂ protons are expected. In the thioimidol form, a single -SH proton signal and a single -NH proton signal would be observed. The chemical shift of the -SH proton in the thioimidol form is typically found at a different chemical shift than the -NH₂ protons of the thioamide.

-

¹³C NMR: The chemical shift of the carbon atom in the C=S group of the thioamide tautomer is expected to be significantly downfield (typically >190 ppm).[9] In contrast, the C-S carbon of the thioimidol tautomer would appear at a more upfield chemical shift.

-

Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can provide information on the dynamics of the tautomeric interconversion. If the exchange is slow on the NMR timescale, separate signals for both tautomers may be observed. If the exchange is fast, averaged signals will be seen.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.

Experimental Protocol: IR Analysis

-

Sample Preparation: Acquire the IR spectrum of the compound as a solid (e.g., KBr pellet) and in solution (e.g., in CHCl₃ or CCl₄).

-

Data Interpretation:

-

Thioamide form: Look for characteristic N-H stretching vibrations (typically in the range of 3400-3100 cm⁻¹) and the C=S stretching vibration (which can be complex and appear in the fingerprint region).

-